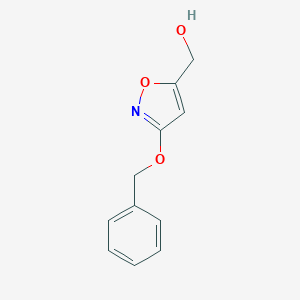

(3-(Benzyloxy)isoxazol-5-yl)methanol

説明

“(3-(Benzyloxy)isoxazol-5-yl)methanol” is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 . The IUPAC name for this compound is [3- (benzyloxy)-5-isoxazolyl]methanol .

Molecular Structure Analysis

The molecular structure of “(3-(Benzyloxy)isoxazol-5-yl)methanol” consists of an isoxazole ring attached to a methanol group at the 3-position and a benzyloxy group at the 5-position . The InChI code for this compound is 1S/C11H11NO3/c13-7-10-6-11 (12-15-10)14-8-9-4-2-1-3-5-9/h1-6,13H,7-8H2 .

Physical And Chemical Properties Analysis

“(3-(Benzyloxy)isoxazol-5-yl)methanol” is an off-white to yellow solid . It should be stored in a sealed container in a dry room at normal temperature .

科学的研究の応用

Synthesis and Derivatives

Functional Isoxazole Derivatives Synthesis : Isoxazole derivatives, including those related to (3-(Benzyloxy)isoxazol-5-yl)methanol, have been synthesized using reactions like the Williamson reaction and treatment with sodium methylate. These derivatives have potential applications in organic synthesis and medicinal chemistry (Potkin et al., 2015).

Formation of Novel Derivatives : Studies on isoxazole rings have led to the formation of various derivatives through processes like ring cleavage and bioactivation pathways. These findings are crucial for understanding the chemical behavior of isoxazole compounds (Yu et al., 2011).

Development of Cytotoxic Agents : The compound (3-arylisoxazol-5-yl)methanol and its derivatives have shown potential as cytotoxic agents against various human cancer cell lines. This suggests their possible application in developing new anticancer drugs (Rao et al., 2014).

Catalysis and Reactions

Catalytic Applications : Certain isoxazole derivatives have been used as catalysts in chemical reactions, such as the Huisgen 1,3-dipolar cycloaddition, demonstrating their utility in facilitating various organic transformations (Ozcubukcu et al., 2009).

Role in Synthesis Reactions : Isoxazole derivatives have been employed in the synthesis of other complex molecules. For example, they have been used in the synthesis of polyols, highlighting their versatility in organic chemistry (Kim et al., 2005).

Material Science

- Corrosion Inhibition : Isoxazole derivatives have shown effectiveness as corrosion inhibitors, especially for metals like steel in acidic environments. This suggests their potential application in industrial processes to protect materials from corrosion (Sadeghzadeh et al., 2021).

Safety and Hazards

The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of Action

The primary targets of (3-(Benzyloxy)isoxazol-5-yl)methanol are currently unknown. This compound is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential . .

Mode of Action

Isoxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Isoxazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific structures and targets

特性

IUPAC Name |

(3-phenylmethoxy-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-7-10-6-11(12-15-10)14-8-9-4-2-1-3-5-9/h1-6,13H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYMUVTUFJYDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415894 | |

| Record name | (3-(Benzyloxy)isoxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Benzyloxy)isoxazol-5-yl)methanol | |

CAS RN |

123320-44-5 | |

| Record name | (3-(Benzyloxy)isoxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

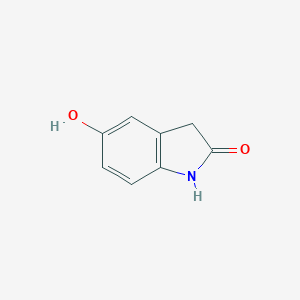

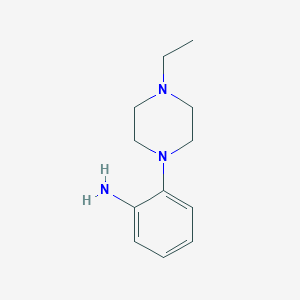

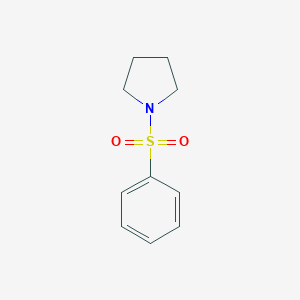

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)